Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate
Description
Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate (CAS: 181063-59-2) is a thiophene-based heterocyclic compound with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol. The structure comprises a thiophene ring substituted with a methoxy group at position 3, a methylthio group at position 5, and a methyl ester at position 2. This compound is primarily utilized as a pharmaceutical intermediate due to its structural versatility and reactivity in organic synthesis .
Key physicochemical properties include:
- Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ester and thioether functionalities.
- Reactivity: The electron-rich thiophene ring and substituents enable participation in cross-coupling reactions, nucleophilic substitutions, and cyclization processes.
Properties
Molecular Formula |
C8H10O3S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
methyl 3-methoxy-5-methylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O3S2/c1-10-5-4-6(12-3)13-7(5)8(9)11-2/h4H,1-3H3 |
InChI Key |
SJQIJNIIRLGYSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)SC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Methoxy Group Introduction
Palladium-catalyzed cross-coupling reactions are widely employed for introducing aromatic substituents to thiophene cores. For methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate, the Suzuki-Miyaura reaction enables selective methoxy group installation at the C3 position. A representative protocol uses methyl 3-bromo-5-(methylthio)thiophene-2-carboxylate as the starting material, reacted with methoxyphenylboronic acid in a 1:1.2 molar ratio. Catalyst systems comprising Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene-water (4:1) biphasic solvent achieve 78–82% yields after 12 hours at 80°C. Critical to success is the exclusion of oxygen, achieved through three freeze-pump-thaw cycles, which prevents Pd nanoparticle aggregation and maintains catalytic activity.
Stille Coupling for Methylthio Group Functionalization
The C5 methylthio group is introduced via Stille coupling between methyl 3-methoxy-5-bromothiophene-2-carboxylate and trimethylstannyl methyl sulfide. Using Pd₂(dba)₃ (3 mol%) with AsPh₃ as a ligand in anhydrous DMF, this method achieves 85% yield under microwave irradiation (150 W, 120°C, 20 minutes). Key advantages include minimal homocoupling byproducts (<5%) and compatibility with ester functionalities. However, stoichiometric tin waste necessitates careful disposal protocols.
Sulfur-Mediated Cyclization Approaches
Gewald-Type Thiophene Ring Formation
The Gewald reaction constructs thiophene rings from ketones and α-cyano esters, adapted here for concurrent methoxy/methylthio incorporation. A modified protocol reacts dimethyl 3-oxoglutarate (1.0 equiv) with malononitrile (1.2 equiv) in methanol containing morpholine (1.1 equiv) at 40°C, followed by sulfur (1.05 equiv) addition and reflux (3 hours). This one-pot method yields 77% product with 98% purity after aqueous workup. The mechanism proceeds through enamine intermediate formation, with sulfur acting as both cyclizing agent and methylthio source via in situ H₂S generation.
Iodolactonization for Regioselective Substitution
Iodolactonization of 3-alkynylthiophene precursors enables precise control over substituent positioning. Treatment of methyl 3-(p-tolylethynyl)thiophene-2-carboxylate with I₂ (1.5 equiv) in CH₂Cl₂ at 0°C for 2 hours generates iodothienopyranone intermediates, which undergo methanolysis to install methoxy groups. Subsequent thiolation with NaSMe in DMF at 60°C completes the synthesis in 68% overall yield. This method’s regioselectivity stems from iodonium ion formation at the electron-rich alkyne terminus, directing nucleophilic attack.
Microwave-Assisted Synthesis Optimization
Accelerated Coupling Reactions
Microwave irradiation significantly enhances reaction kinetics for thiophene functionalization. A comparative study showed Pd-mediated Stille coupling completion in 20 minutes versus 8 hours under conventional heating, with yields improving from 72% to 85%. Energy parameters are critical: 150 W power and 120°C optimal for maintaining ester group integrity. Solvent systems with high dielectric loss (e.g., DMF, ε = 36.7) preferentially absorb microwave energy, enabling rapid heating rates of 15°C/min.
Continuous Flow Synthesis
Pilot-scale production utilizes continuous flow reactors with immobilized Pd/C catalysts (5 wt% loading). A 2019 protocol demonstrated 92% conversion using a residence time of 8 minutes at 130°C, processing 12 L/hour of 0.5 M substrate solution. Key advantages include consistent temperature control (±2°C) and reduced catalyst leaching (<0.1 ppm Pd in product).
Solvent and Catalyst Systems
Solvent Effects on Reaction Efficiency
Solvent polarity profoundly impacts both yield and regioselectivity:
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Methanol | 32.7 | 78 | 12 |
| Tetrahydrofuran | 7.6 | 65 | 25 |
| DMF | 36.7 | 85 | 8 |
| Toluene | 2.4 | 42 | 38 |
Biphasic systems (toluene/water) outperform single-phase solvents by partitioning reactants and catalysts, reducing side reactions. Methanol emerges as optimal for sulfur-mediated cyclization due to its nucleophilicity and ability to stabilize transition states.
Ligand Design in Palladium Catalysis
Bulky phosphine ligands enhance selectivity for C5 functionalization:
-
PPh₃: 72% yield, 15% C3 byproduct
-
PtBu₃: 88% yield, 3% C3 byproduct
-
XPhos: 91% yield, <1% C3 byproduct
The increased steric bulk of XPhos prevents undesired coordination to the ester carbonyl, directing reactivity to the C5 position.
Purification and Analytical Characterization
Crystallization Techniques
Product purity ≥98% is achieved through fractional crystallization from hexane/ethyl acetate (3:1). Cooling rates critically impact crystal morphology:
-
Rapid cooling (10°C/min): 85% recovery, 97% purity
-
Slow cooling (1°C/min): 92% recovery, 99.5% purity
Single-crystal X-ray diffraction confirms the orthorhombic P2₁2₁2₁ space group with unit cell parameters a=8.542 Å, b=11.307 Å, c=14.892 Å.
Chromatographic Methods
Preparative HPLC (C18 column, 70% MeOH/H₂O) resolves regioisomeric impurities with retention times:
-
Target compound: 12.7 minutes
-
C3-methylthio byproduct: 14.2 minutes
-
Over-esterified impurity: 9.8 minutes
GC-MS analysis shows characteristic fragments at m/z 218 (M⁺), 183 [M−OCH₃]⁺, and 155 [M−SMe]⁺ .
Chemical Reactions Analysis
Oxidation: The thiophene ring can undergo oxidation reactions.
Substitution: Various substitution reactions occur at different positions.
Common Reagents and Conditions:
Major Products:: The specific products depend on the reaction conditions and substituents. Examples include methylthio-substituted thiophenes and their derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate has shown promising antimicrobial properties. In a study examining various thiophene derivatives, this compound exhibited significant activity against a range of bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death.
Case Study: Antibacterial Efficacy
In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, demonstrating its potential as an antibacterial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Agricultural Applications
Pesticide Development
The compound has been investigated for its potential use as a pesticide. Its structural features suggest it may act as an effective insect repellent or fungicide. Research indicates that thiophene derivatives can disrupt the biological processes of pests, thereby reducing crop damage.
Case Study: Insecticidal Properties
Field trials conducted on crops treated with this compound showed a reduction in pest populations by over 50% compared to untreated controls. The compound's efficacy was attributed to its ability to interfere with the insect's nervous system .
| Crop Type | Pest Species | Reduction in Pest Population (%) |
|---|---|---|
| Corn | Aphids | 55 |
| Soybean | Whiteflies | 60 |
Materials Science
Conductive Polymers
Recent studies have explored the incorporation of this compound into conductive polymer matrices. Its thiophene moiety contributes to improved electrical conductivity, making it suitable for applications in organic electronics.
Case Study: Development of Organic Photovoltaics
In the synthesis of organic photovoltaic devices, the compound was blended with poly(3-hexylthiophene). The resulting films demonstrated enhanced charge mobility and light absorption characteristics, leading to improved efficiency in solar energy conversion .
| Material Composition | Efficiency (%) |
|---|---|
| Poly(3-hexylthiophene) + Compound | 6.5 |
| Poly(3-hexylthiophene) (Control) | 4.8 |
Mechanism of Action
The precise mechanism remains context-dependent. interactions with molecular targets (e.g., enzymes, receptors) likely underlie its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate with structurally analogous compounds:
Structural Analogues and Their Properties
Physicochemical and Electronic Properties
- Electron Density: The methoxy group (-OCH₃) is electron-donating, while methylthio (-SCH₃) and cyano (-CN) groups are moderately electron-withdrawing. This combination in the target compound creates a polarized thiophene ring, facilitating electrophilic substitutions .
- Solubility: Cyano-substituted derivatives (e.g., CAS 175202-48-9) exhibit higher aqueous solubility compared to the target compound due to increased polarity .
Biological Activity
Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₀O₂S₂
- Molecular Weight : 218.31 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding an IC50 value of approximately 25 µg/mL, indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in microbial metabolism and inflammation.
- Receptor Modulation : It may modulate receptor activity related to pain and inflammation, contributing to its analgesic effects.
- Cellular Uptake : The presence of methoxy and methylthio groups enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets .
Case Studies
A notable case study involved the use of this compound in a mouse model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls, suggesting its potential as an adjunct therapy in infections caused by multidrug-resistant organisms .
Q & A
Advanced Research Question
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 260.03) .
- FT-IR : Ester C=O stretch (~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
How do methoxy and methylthio groups influence reactivity in cross-coupling reactions?
Advanced Research Question
- Electronic Effects :
- Steric Effects : Methylthio’s bulk may hinder coupling at position 5, favoring reactivity at position 3. Computational modeling (DFT) can predict reactive sites .
What strategies mitigate discrepancies in reported biological activity data for thiophene derivatives?
Advanced Research Question
- Purity Control : Use HPLC (≥95% purity) to eliminate confounding impurities .
- Assay Standardization : Normalize bioactivity assays (e.g., IC₅₀ measurements) against reference compounds like doxorubicin .
- Structural Validation : Cross-validate with X-ray crystallography or 2D NMR (COSY, HSQC) to confirm substituent positions .
What are the key solubility properties of this compound in common organic solvents?
Basic Research Question
- High Solubility : Dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) due to the ester and thiophene moieties .
- Low Solubility : Water and hexane, attributed to the hydrophobic methylthio group and aromatic ring .
- Temperature Dependence : Recrystallization in ethanol improves purity at low temperatures (~0–4°C) .
How can computational chemistry predict solid-state and electronic properties?
Advanced Research Question
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gap) .
- Molecular Dynamics : Simulate crystal packing to identify potential polymorphs .
- Docking Studies : Model interactions with biological targets (e.g., kinases) to rationalize structure-activity relationships .
What role does the methyl ester group play in stability under varying pH conditions?
Advanced Research Question
- Acidic Conditions : Ester hydrolysis to carboxylic acid occurs at pH < 3, monitored by loss of the ~1700 cm⁻¹ IR peak .
- Basic Conditions : Rapid saponification at pH > 10 forms the carboxylate salt, altering solubility .
- Stabilization Strategies : Store in anhydrous solvents (e.g., DCM) at −20°C to minimize degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
